molecular formula C4H7Cl3O B14170101 1,3-Dichloro-2-(chloromethyl)propan-2-ol CAS No. 5395-07-3

1,3-Dichloro-2-(chloromethyl)propan-2-ol

Cat. No.: B14170101
CAS No.: 5395-07-3
M. Wt: 177.45 g/mol
InChI Key: DGXYLTBOUTWFAZ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(chloromethyl)propan-2-ol is a halogenated organic compound with the molecular formula C4H7Cl3O. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of multiple chlorine atoms and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-(chloromethyl)propan-2-ol can be synthesized through several methods. One common method involves the chlorination of glycerol or its derivatives. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out at a temperature range of 0-50°C to ensure the selective chlorination of the hydroxyl groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(chloromethyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of compounds with different functional groups, such as alcohols, nitriles, or ethers.

Scientific Research Applications

1,3-Dichloro-2-(chloromethyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(chloromethyl)propan-2-ol involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

1,3-Dichloro-2-(chloromethyl)propan-2-ol can be compared with other similar compounds such as:

    1,3-Dichloro-2-propanol: Similar structure but lacks the chloromethyl group.

    2,2-Dichloropropanol: Contains two chlorine atoms on the same carbon atom.

    1,3-Dibromo-2-propanol: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

This compound is unique due to the presence of three chlorine atoms and a hydroxyl group, which makes it highly reactive and versatile in chemical synthesis. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

5395-07-3

Molecular Formula

C4H7Cl3O

Molecular Weight

177.45 g/mol

IUPAC Name

1,3-dichloro-2-(chloromethyl)propan-2-ol

InChI

InChI=1S/C4H7Cl3O/c5-1-4(8,2-6)3-7/h8H,1-3H2

InChI Key

DGXYLTBOUTWFAZ-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)(CCl)O)Cl

Origin of Product

United States

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